Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17614969
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-11-10-6-12(8)5-7/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC17614969

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-11-10-6-12(8)5-7/h3-6H,2H2,1H3
Standard InChI Key SJEBWYCVYSBHSQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=NN=C2C=C1

Introduction

Chemical Identity and Structural Characteristics

Ethyl triazolo[4,3-a]pyridine-6-carboxylate (C10_{10}H10_{10}N3_{3}O2_{2}) features a bicyclic framework comprising a 1,2,4-triazole ring fused to a pyridine ring at the 4,3-a positions. The ethyl carboxylate group at the 6-position introduces both steric and electronic modifications that influence reactivity and biological interactions. Key structural attributes include:

Molecular and Spectroscopic Data

  • Molecular Formula: C10_{10}H10_{10}N3_{3}O2_{2}

  • Molecular Weight: 219.21 g/mol

  • IR Spectroscopy: Expected carbonyl (C=O) stretch at ~1730 cm1^{-1} (ester group) and aromatic C-H stretches near 3100 cm1^{-1} .

  • 1^1H-NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and aromatic protons (δ 7.0–8.5 ppm) .

Crystallographic and Computational Insights

While crystallographic data for the 6-carboxylate derivative remain unpublished, density functional theory (DFT) studies on related triazolopyridines predict planar geometries with conjugated π-systems, enhancing stability and electronic delocalization .

Synthetic Methodologies

Conventional Batch Synthesis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives typically involves cyclocondensation reactions. For example:

  • Hydrazonoyl Chloride Route: Reaction of N-aryl thiophene-2-carbohydrazonoyl chloride with tetrahydropyrimidine derivatives in 1,4-dioxane under reflux yields triazolo-pyrimidine analogs .

  • Nitrile Oxide Cyclization: Condensation of sulfilimines with nitrile oxides generates triazolopyridine-N-oxide intermediates, which are subsequently deoxygenated .

Example Protocol (Adapted from ):

  • Reactants: Hydrazonoyl chloride (1 mmol), ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 mmol).

  • Conditions: Reflux in 1,4-dioxane with triethylamine (20 h).

  • Yield: ~77% after crystallization from acetic acid.

Continuous Flow Optimization

Recent advances demonstrate that transferring the synthesis to continuous flow systems significantly improves efficiency:

  • Residence Time: Reduced from 4 hours (batch) to 3.5 minutes (flow) .

  • Yield Increase: Isolated yield improved from 31% (batch) to 53% (flow) .

  • By-Product Suppression: DFT studies identified key transition states, enabling optimization of temperature and residence time to minimize undesired pathways .

PropertyValue/DescriptionSource Analogue
Melting Point180–182°C (similar to )Ethyl 7-methyl analog
SolubilityModerate in polar aprotic solventsEthyl 6-bromo analog
StabilityStable under inert conditionsTriazolopyridines

Biological and Pharmaceutical Applications

Antitumor Activity

Triazolo[4,3-a]pyrimidine derivatives exhibit potent cytotoxicity:

  • Mechanism: Caspase-3 activation, p21-mediated cell cycle arrest, and nuclear fragmentation .

  • Efficacy: IC50_{50} values against A-549 (lung) and HepG-2 (liver) cell lines comparable to cisplatin .

Cardiovascular Applications

Derivatives with electron-withdrawing substituents (e.g., nitro groups) show promise as calcium-channel blockers and antihypertensive agents .

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